Fmoc-Glu-Ome

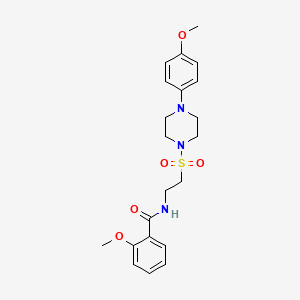

Übersicht

Beschreibung

Fmoc-Glu-OMe: N-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester , is an organic compound widely used in peptide synthesis. It is a derivative of glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a methyl ester at the gamma carboxyl group. This compound is primarily utilized as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Ausgangsmaterial: Die Synthese beginnt mit L-Glutaminsäure.

Fmoc-Schutz: L-Glutaminsäure wird in einer Natriumcarbonatlösung gelöst, und Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) wird hinzugefügt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Fmoc-Glu-OMe folgt ähnlichen Synthesewegen, wird aber zur Deckung des kommerziellen Bedarfs im großen Maßstab durchgeführt. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen:

Entschützung: Die Fmoc-Gruppe kann mit einer Base wie Piperidin entfernt werden, was zu freier L-Glutaminsäure führt.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Calciumiodid in wässrigen Bedingungen wird für die selektive Hydrolyse der Methylestergruppe verwendet.

Entschützung: Piperidin in Dimethylformamid (DMF) wird üblicherweise zur Entfernung der Fmoc-Gruppe verwendet.

Hauptprodukte:

Hydrolyseprodukt: Fmoc-L-Glutaminsäure.

Entschützungsprodukt: L-Glutaminsäure.

Wissenschaftliche Forschungsanwendungen

Chemie:

Peptidsynthese: this compound wird in der Festphasenpeptidsynthese als Schutzgruppe für den Aminoterminus verwendet.

Biologie:

Zellkultivierung: Fmoc-modifizierte Aminosäuren werden bei der Entwicklung von Hydrogelen für die Zellkultivierung und Gewebezüchtung eingesetzt.

Medizin:

Arzneimittelverabreichung: this compound wird in der Formulierung von Arzneimittelverabreichungssystemen eingesetzt, da es biokompatibel ist und Hydrole bilden kann.

Industrie:

Materialwissenschaft: Die Verbindung wird bei der Herstellung von Funktionsmaterialien eingesetzt, darunter bioinspirierte Bausteine für verschiedene Anwendungen.

Wirkmechanismus

Mechanismus:

Molekularziele und -pfade:

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: Fmoc-Glu-OMe undergoes hydrolysis to remove the methyl ester group, yielding Fmoc-L-glutamic acid.

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in free L-glutamic acid.

Common Reagents and Conditions:

Hydrolysis: Calcium iodide in aqueous conditions is used for the selective hydrolysis of the methyl ester group.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products:

Hydrolysis Product: Fmoc-L-glutamic acid.

Deprotection Product: L-glutamic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Fmoc-Glu-OMe is extensively used in solid-phase peptide synthesis as a protecting group for the amino terminus.

Biology:

Cell Cultivation: Fmoc-modified amino acids are used in the development of hydrogels for cell cultivation and tissue engineering.

Medicine:

Drug Delivery: this compound is used in the formulation of drug delivery systems due to its biocompatibility and ability to form hydrogels.

Industry:

Wirkmechanismus

Mechanism:

Fmoc Protection: The Fmoc group protects the amino terminus by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.

Deprotection: The Fmoc group is removed by base-catalyzed cleavage, forming a dibenzofulvene byproduct that is stabilized by piperidine.

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-Gly-OMe: Ähnlich in der Struktur, aber mit Glycin anstelle von Glutaminsäure.

Fmoc-Aib-OMe: Enthält Alpha-Aminoisobuttersäure, die aufgrund sterischer Hinderung für eine langsamere Hydrolyse bekannt ist.

Einzigartigkeit:

Eigenschaften

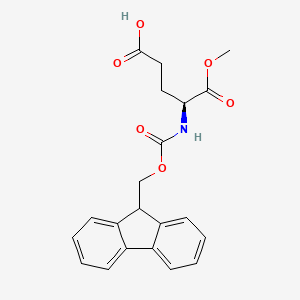

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVDKFNHFXLOQY-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707195 | |

| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-49-9 | |

| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B2794888.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2794891.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)

![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide](/img/structure/B2794899.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794905.png)